Chemical structure and properties of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole
Chemical structure and properties of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole
An In-depth Technical Guide to 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of the novel heterocyclic compound, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. While this specific molecule is not extensively documented in current scientific literature, this whitepaper constructs a robust profile by leveraging established synthetic methodologies for 1,2,4-triazoles and drawing on spectral and biological data from structurally analogous compounds. We present a logical, multi-step synthetic pathway, detail the expected physicochemical and spectroscopic characteristics, and explore the potential biological activities based on the well-documented pharmacophore of the 1,2,4-triazole nucleus and the cinnamyl moiety. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science interested in the exploration and application of novel triazole derivatives.
Introduction and Rationale
The 1,2,4-triazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents.[1] Compounds incorporating this nucleus exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]
The target molecule of this guide, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, combines this potent triazole core with two additional key pharmacophoric elements: a phenyl group at the 3-position and a cinnamyl ether moiety at the 5-position. The phenyl substituent is a common feature in many bioactive triazoles, contributing to molecular recognition and binding through hydrophobic and π-stacking interactions. The cinnamyl group, derived from cinnamic acid, is itself a well-known bioactive fragment found in nature, with derivatives exhibiting anti-inflammatory, antioxidant, antibacterial, and anticancer effects.[4][5]
The strategic combination of these three components in a single molecular entity suggests a high potential for novel biological activity. This guide aims to bridge the current literature gap by proposing a viable synthetic route and a detailed predictive analysis of the compound's properties, thereby providing a roadmap for its synthesis and future investigation.
Proposed Synthesis Pathway
The synthesis of the target compound can be logically approached through a two-stage process: first, the construction of a key intermediate, 3-Phenyl-1H-1,2,4-triazole-5-thiol , followed by an S-alkylation reaction to introduce the cinnamyl moiety. This pathway is designed based on well-established and reliable reactions in heterocyclic chemistry.[6][7]
Stage 1: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-thiol (Intermediate 4)
This stage involves a four-step sequence starting from benzoic acid. The synthesis of this intermediate is a common procedure for accessing 5-mercapto-1,2,4-triazoles.[6][8]
Diagram 1: Synthetic workflow for the precursor 3-Phenyl-1H-1,2,4-triazole-5-thiol.
Experimental Protocol:
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Preparation of Benzoyl Hydrazide (2): A mixture of ethyl benzoate (1.0 eq) and hydrazine hydrate (3.0 eq) is refluxed for 2-3 hours. Sufficient ethanol is added to form a clear solution. Upon cooling, the product crystallizes and is filtered, washed with cold water, and recrystallized from ethanol.[7][8]
-
Preparation of Potassium Dithiocarbazinate Salt (3): Benzoyl hydrazide (1.0 eq) is dissolved in a solution of potassium hydroxide (1.1 eq) in absolute ethanol. Carbon disulfide (1.1 eq) is added dropwise while cooling in an ice bath. The mixture is stirred at room temperature for 12-16 hours. The precipitated salt is filtered, washed with anhydrous ether, and dried.[6]
-
Cyclization to 3-Phenyl-1H-1,2,4-triazole-5-thiol (4): The potassium salt (1.0 eq) is refluxed with an excess of hydrazine hydrate (2.0-3.0 eq) for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled, diluted with cold water, and acidified with concentrated HCl or acetic acid to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure triazole-thiol intermediate.[6]
Stage 2: Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole (Target 6)
The final step involves the alkylation of the thiol intermediate. Given the tautomeric nature of the precursor (thiol-thione), this reaction is technically an S-alkylation, resulting in a thioether. For the purpose of this guide, we will proceed with this structure, which is more synthetically accessible than the O-alkylation equivalent. The reaction is a variation of the Williamson ether synthesis, a robust method for forming ether (or thioether) linkages.[9][10][11]
Diagram 2: Final S-alkylation step to yield the target compound.
Experimental Protocol:
-
Deprotonation: To a solution of 3-Phenyl-1H-1,2,4-triazole-5-thiol (4) (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as sodium hydride (NaH, 1.1 eq) or anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the thiolate anion.
-
Alkylation: Cinnamyl bromide (5) (1.05 eq) is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 10-12 hours, with progress monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is filtered, washed with water, and dried. Purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the final product (6).
Chemical Structure and Predicted Properties
A thorough understanding of the molecular structure is paramount for predicting its behavior and potential applications.
Molecular Structure
Diagram 3: Chemical Structure of 3-Phenyl-5-((E)-3-phenylprop-2-en-1-ylthio)-1H-1,2,4-triazole.
Key Structural Features:
-
Aromaticity: The molecule contains three aromatic systems: two phenyl rings and the 1,2,4-triazole ring. The 6π electrons in the triazole ring confer aromatic stability.[1]
-
Tautomerism: The N-unsubstituted triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). The 1H-tautomer is shown, which is often prevalent, but the exact equilibrium can depend on the solvent and solid-state packing.[1][13]
-
Stereochemistry: The double bond in the cinnamyl group can exist as E (trans) or Z (cis) isomers. The E-isomer is typically more stable and is the expected product from standard cinnamyl bromide.
-
Conformation: The molecule possesses significant conformational flexibility due to the single bonds in the thioether linkage.
Predicted Physicochemical and Spectroscopic Data
The following properties are predicted based on data from structurally similar phenyl-triazole derivatives.[7][14][15][16]
| Property | Predicted Value / Characteristics | Rationale & Cited Data |
| Molecular Formula | C₁₇H₁₅N₃S | Based on atomic composition. |
| Molecular Weight | 293.39 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for substituted triazole compounds.[15] |
| Melting Point | 160 - 220 °C | Phenyl-substituted triazoles often have melting points in this range. The exact value depends on crystal packing.[15][16] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethanol, acetone. | The aromatic rings increase lipophilicity, while the triazole nitrogens allow for some polarity.[1] |
| ¹H NMR | δ 13.5-14.5 (br s, 1H, NH), δ 7.2-8.2 (m, 10H, Ar-H), δ 6.2-6.8 (m, 2H, -CH=CH-), δ 4.0-4.2 (d, 2H, -S-CH₂-) | Chemical shifts are estimated from analogous phenyl-triazoles and cinnamyl compounds. The broad NH signal is characteristic of N-unsubstituted triazoles.[7][15][16] |
| ¹³C NMR | δ 160-170 (Triazole C-S), δ 145-155 (Triazole C-Ph), δ 120-140 (Ar-C, C=C), δ 35-40 (-S-CH₂-) | Expected ranges for carbon atoms in these chemical environments.[15][16] |
| FT-IR (cm⁻¹) | 3100-3200 (N-H stretch), 3000-3100 (Ar C-H stretch), 1500-1600 (C=N, C=C stretches), 1200-1300 (C-N stretch), 690-770 (C-S stretch) | Characteristic absorption bands for the functional groups present in the molecule.[7][14] |
Potential Biological and Pharmacological Profile
The therapeutic potential of this molecule can be inferred from the known activities of its constituent scaffolds.
-
Antifungal/Antimicrobial Activity: The 1,2,4-triazole core is the foundation of numerous blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole). Many 5-mercapto-1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal activity.[6] The cinnamyl moiety, particularly from cinnamaldehyde, also possesses known antibacterial properties.[17] The combination of these two pharmacophores could lead to synergistic or novel antimicrobial effects.
-
Anti-inflammatory and Analgesic Activity: A significant number of 1,2,4-triazole derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents.[2] Cinnamic acid and its derivatives are also well-documented for their anti-inflammatory potential, suggesting this hybrid molecule could be a promising candidate in this therapeutic area.[4][5]
-
Anticancer Activity: The triazole scaffold is present in several anticancer agents. Its derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms. The introduction of lipophilic groups like the cinnamyl ether can enhance cell permeability and interaction with intracellular targets.[2][5]
-
Other Potential Activities: The broad bioactivity of triazoles extends to anticonvulsant, antioxidant, and antitubercular properties.[2] The specific profile of the target compound would require extensive biological screening to be fully elucidated.
Conclusion
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole represents a novel chemical entity with a high potential for interesting biological activities, stemming from the strategic combination of the 1,2,4-triazole, phenyl, and cinnamyl pharmacophores. This guide has outlined a logical and experimentally viable synthetic pathway, provided a detailed analysis of its predicted chemical properties, and explored its pharmacological potential based on a solid foundation of existing literature. The protocols and data presented herein are intended to serve as a valuable starting point for researchers dedicated to the synthesis and evaluation of new heterocyclic compounds for drug discovery and other advanced applications.
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